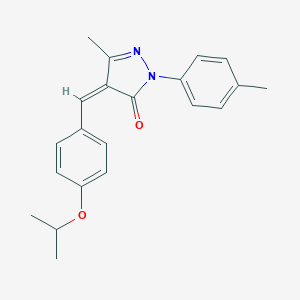![molecular formula C21H20N4O2S B308392 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308392.png)
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazepines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the p53 pathway. It also inhibits the growth of cancer cells by blocking the cell cycle and inducing cell cycle arrest. Furthermore, it has been found to inhibit the activity of enzymes involved in inflammation, fungal and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. Additionally, it has been found to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response. It has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One of the advantages of using 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the research on 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action to better understand how it induces apoptosis and inhibits the growth of cancer cells. Another direction is to develop new formulations of the compound to improve its solubility and bioavailability. Furthermore, it may be valuable to investigate the potential of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Overall, the research on this compound has significant potential to contribute to the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a multi-step process that involves the condensation of 2-methylphenylamine with ethyl 2-bromoacetate to form an intermediate. The intermediate is then reacted with thioacetic acid to form the thioester, which is cyclized with triethylorthoformate and ammonium carbonate to form the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-[3-(ethylsulfanyl)-6-(2-methylphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
特性
分子式 |
C21H20N4O2S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
1-[3-ethylsulfanyl-6-(2-methylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H20N4O2S/c1-4-28-21-22-19-18(23-24-21)16-11-7-8-12-17(16)25(14(3)26)20(27-19)15-10-6-5-9-13(15)2/h5-12,20H,4H2,1-3H3 |
InChIキー |
LAVMXSBHJKYNFO-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1 |
正規SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4C)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Ethoxy-3-methoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308312.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)